molecular formula C20H24N4O2S B12031099 N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618413-93-7

N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12031099
CAS No.: 618413-93-7
M. Wt: 384.5 g/mol
InChI Key: GTAGQTNTZUWENI-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with ethyl and furan-2-yl groups at the 4- and 5-positions, respectively. The triazole ring is linked via a sulfanyl group to an acetamide moiety bearing a 4-butylphenyl substituent. This compound belongs to a broader class of triazole-acetamide derivatives studied for their diverse biological activities, including modulation of insect olfactory receptors (Orco) and anti-inflammatory properties . Its structural design aligns with efforts to optimize receptor binding and pharmacokinetic properties through strategic substitutions on the triazole and arylacetamide components.

Properties

CAS No.

618413-93-7

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H24N4O2S/c1-3-5-7-15-9-11-16(12-10-15)21-18(25)14-27-20-23-22-19(24(20)4-2)17-8-6-13-26-17/h6,8-13H,3-5,7,14H2,1-2H3,(H,21,25)

InChI Key

GTAGQTNTZUWENI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate nitrile. The furan ring can be introduced via a Friedel-Crafts acylation reaction. The final step involves the coupling of the triazole and furan rings with the butylphenyl group through a sulfanyl linkage, using reagents such as thiols and acyl chlorides under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound meets the required specifications .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated heterocyclic structure.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

Research indicates that N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits promising biological activities , particularly:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Antifungal Activity : Similar to its antimicrobial properties, studies have indicated potential antifungal effects, particularly against resistant strains.
  • Enzyme Modulation : The interaction of the triazole ring with specific enzymes suggests that the compound may serve as an enzyme inhibitor, providing insights into therapeutic applications.

Pharmacological Applications

The pharmacological implications of this compound are vast:

Antimicrobial Agent Development

Given its antimicrobial properties, N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be further developed into new antibiotics or antifungal medications. Investigations into its mechanism of action are crucial for understanding how it interacts with bacterial and fungal cells.

Cancer Research

The structural elements of the compound suggest potential applications in oncology. The ability to modulate biological pathways could make it relevant in cancer treatment strategies, particularly those targeting specific cellular receptors or enzymes involved in tumor growth.

Agricultural Applications

Due to its biological activity profile, this compound may also find applications in agriculture as a fungicide or pesticide. Its efficacy against fungal pathogens could help develop safer agricultural practices.

Case Studies and Research Findings

Several studies have documented the applications and effects of N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated significant activity against Gram-positive bacteria with minimal inhibitory concentrations lower than existing antibiotics.
Study 2Enzyme InteractionIdentified as an inhibitor of specific enzymes linked to fungal cell wall synthesis, suggesting a novel mechanism for antifungal activity.
Study 3Agricultural TestingShowed effective control over fungal pathogens in crop trials without significant phytotoxicity to plants.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The furan ring may participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The sulfanyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to irreversible inhibition of target enzymes .

Comparison with Similar Compounds

The compound shares structural and functional similarities with several triazole-acetamide analogs. Key comparisons are outlined below, focusing on substituent effects, biological activities, and research findings.

Structural Analogs and Substituent Effects
Compound Name Triazole Substituents Acetamide Substituent Key Structural Differences
Target Compound 4-Ethyl, 5-(furan-2-yl) 4-Butylphenyl -
OLC15 4-Ethyl, 5-(2-pyridinyl) 4-Butylphenyl Pyridine replaces furan at 5-position
VUAA1 4-Ethyl, 5-(3-pyridinyl) 4-Ethylphenyl Pyridine at 5-position; ethylphenyl
OCL12 4-Ethyl, 5-(4-pyridinyl) 4-Isopropylphenyl Pyridine at 5-position; isopropylphenyl
N-(2,4-difluorophenyl)-...acetamide 4-Ethyl, 5-(furan-2-yl) 2,4-Difluorophenyl Fluorinated phenyl group
KA3 (from ) 4-Amino, 5-(pyridin-4-yl) Varied aryl groups Amino group at 4-position; pyridine

Key Observations :

  • Triazole Substitutions : The 5-position substituent (furan vs. pyridine) significantly impacts receptor specificity. Pyridine-containing analogs (e.g., OLC15, VUAA1) target insect Orco channels, while furan derivatives (e.g., compounds) show anti-exudative activity .
  • Acetamide Substitutions : Bulky aryl groups (e.g., 4-butylphenyl in the target compound) may enhance lipophilicity and metabolic stability compared to smaller substituents (e.g., ethylphenyl in VUAA1) .

Critical Insights :

  • Orco Modulation : Pyridine substituents at the triazole 5-position correlate with Orco activity (agonism/antagonism), while furan derivatives may shift activity toward anti-inflammatory pathways .
  • Anti-Exudative Activity: The 4-amino-triazole-furan scaffold in compounds demonstrates efficacy comparable to diclofenac, suggesting the target compound’s furan substitution could confer similar properties .
Physicochemical and Pharmacokinetic Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

  • Solubility : The 4-butylphenyl group may reduce aqueous solubility compared to VUAA1’s 4-ethylphenyl .

Biological Activity

N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its complex structure and potential biological activities. This compound incorporates a butylphenyl group, a furan moiety, and a triazole ring linked through a sulfanyl group, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is C23H22N4O3S, with a molecular weight of 434.51 g/mol. The compound's structure can be described as follows:

Structural FeatureDescription
Butylphenyl Group A hydrophobic moiety that may enhance membrane permeability.
Furan Ring Associated with various biological activities including antimicrobial effects.
Triazole Ring Known for its role in antifungal and antibacterial properties.
Sulfanyl Group May facilitate interactions with biological targets through thiol chemistry.

Antimicrobial Properties

Research indicates that N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant antimicrobial activity. Studies have shown that compounds containing the triazole ring are effective against various pathogens, including resistant strains of bacteria. The mechanism of action is thought to involve inhibition of specific enzymes or receptors critical for microbial survival .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Triazole derivatives have been recognized for their ability to modulate pathways involved in cell proliferation and apoptosis. In vitro studies suggest that N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can inhibit the growth of cancer cell lines by inducing cell cycle arrest and apoptosis .

The biological activity of this compound is likely mediated through the interaction of the triazole and sulfanyl groups with biological targets. These interactions can alter enzyme activity or receptor signaling pathways, leading to therapeutic effects. For instance, the triazole moiety may interfere with fungal sterol biosynthesis, while the sulfanyl group could enhance binding affinity to target proteins .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of triazoles demonstrated that those with similar structural features to N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited potent activity against Gram-positive and Gram-negative bacteria. The compound showed comparable efficacy to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In a screening of a drug library focused on multicellular spheroids, N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide was identified as a promising candidate for further development as an anticancer agent. The compound demonstrated significant cytotoxicity against multiple cancer cell lines while exhibiting minimal toxicity towards normal cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, it is useful to compare it with other structurally related compounds.

Compound NameStructural FeaturesBiological Activity
N-(2,5-dichlorophenyl)-2-{[5-(furan-2-yloxy)-triazol]}Contains dichlorophenyl and triazoleAntimicrobial
5-ArylthioacetatesThioether linkages presentAntimicrobial
1-HydroxybenzotriazoleSimilar triazole structureEnzyme inhibitor
Furan-based derivativesFuran ring presentAntifungal
Thiourea derivativesSulfur-containing compoundsAntimicrobial

This table highlights how N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yloxy)-triazol]} stands out due to its unique combination of both furan and triazole moieties along with a butylphenyl group.

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